molecular formula C21H19NOS B5557201 N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No. B5557201
M. Wt: 333.4 g/mol
InChI Key: JFTHYSDJUQMKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide" is a compound of interest due to its complex structure and potential for various applications in chemical and pharmacological research. This compound is part of a broader class of thiophene derivatives, known for their diverse chemical and biological activities.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multistep reactions, starting from basic thiophene structures and incorporating various functional groups to achieve the desired compound. For instance, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide by reacting with different organic reagents, showcasing the versatility of thiophene chemistry (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide, is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. These methods confirm the complex structures and substitution patterns of these compounds. For example, close structural analogs have been synthesized and structurally characterized, revealing insights into their molecular conformations and supramolecular aggregation (Sagar et al., 2018).

Scientific Research Applications

Synthesis and Biological Activity

A series of compounds closely related to N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide have been synthesized for their potential biological activities. For instance, biphenyl benzothiazole-2-carboxamide derivatives have been investigated for their diuretic activities in vivo, revealing promising candidates for further exploration in the field of diuretic drug development (Yar & Ansari, 2009). Similarly, benzothiophene carboxamide derivatives have demonstrated potent inhibitory effects against Plasmodium falciparum enoyl‐ACP reductase, offering a pathway for the development of new antimalarials (Banerjee et al., 2011).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of thiophene-3-carboxamide derivatives have been investigated, showing that compounds with specific structural features can exhibit significant biological activity. This research underscores the importance of these compounds in developing new antimicrobial and antifungal agents, highlighting the chemical versatility and application breadth of N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide derivatives (Vasu et al., 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could focus on further studying this compound, including its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

N-(4-phenylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NOS/c23-21(20-19-9-5-4-8-17(19)14-24-20)22-18-12-10-16(11-13-18)15-6-2-1-3-7-15/h1-3,6-7,10-14H,4-5,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTHYSDJUQMKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)NC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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